Cas no 2171974-93-7 (N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide)

N-Ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including an ethyl group, a fluorophenyl moiety, and a methyl substitution on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The fluorine atom enhances metabolic stability and binding affinity, while the sulfonamide group offers versatility for further functionalization. Its well-defined molecular structure ensures reproducibility in synthetic applications. Suitable for use in drug discovery and material science, this compound demonstrates favorable solubility in common organic solvents, facilitating its integration into experimental workflows.
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide structure
2171974-93-7 structure
商品名:N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
CAS番号:2171974-93-7
MF:C15H16FNO2S
メガワット:293.356446266174
CID:6482416
PubChem ID:165557241

N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
    • EN300-1586235
    • 2171974-93-7
    • インチ: 1S/C15H16FNO2S/c1-3-17-20(18,19)14-8-9-15(11(2)10-14)12-4-6-13(16)7-5-12/h4-10,17H,3H2,1-2H3
    • InChIKey: UFZFMQPWEXKRIX-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C2C=CC(=CC=2)F)=C(C)C=1)(NCC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 293.08857809g/mol
  • どういたいしつりょう: 293.08857809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 54.6Ų

N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1586235-5.0g
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
5g
$3562.0 2023-06-04
Enamine
EN300-1586235-0.1g
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
0.1g
$1081.0 2023-06-04
Enamine
EN300-1586235-10.0g
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
10g
$5283.0 2023-06-04
Enamine
EN300-1586235-1000mg
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
1000mg
$1229.0 2023-09-24
Enamine
EN300-1586235-2.5g
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
2.5g
$2408.0 2023-06-04
Enamine
EN300-1586235-100mg
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
100mg
$1081.0 2023-09-24
Enamine
EN300-1586235-5000mg
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
5000mg
$3562.0 2023-09-24
Enamine
EN300-1586235-2500mg
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
2500mg
$2408.0 2023-09-24
Enamine
EN300-1586235-10000mg
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
10000mg
$5283.0 2023-09-24
Enamine
EN300-1586235-0.25g
N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide
2171974-93-7
0.25g
$1131.0 2023-06-04

N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide 関連文献

N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide (CAS No. 2171974-93-7)

N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide, a compound with the chemical identifier CAS No. 2171974-93-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of sulfonamides, which have long been recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a fluorophenyl moiety and a sulfonamide group, contribute to its unique chemical properties and make it a subject of considerable interest in medicinal chemistry.

The sulfonamide functional group is well-known for its ability to interact with biological targets in various ways, including hydrogen bonding and ionic interactions. These interactions are crucial for the binding affinity and specificity of sulfonamides towards their target proteins and enzymes. In the case of N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide, the fluorophenyl substituent introduces additional electronic and steric effects that can modulate the compound's biological activity. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, thereby affecting its reactivity and interaction with biological targets.

Recent research in the field of sulfonamide derivatives has highlighted their potential in the development of novel therapeutic agents. Specifically, compounds with fluorine-containing aromatic rings have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The structural motif of N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide aligns well with these trends, making it a valuable candidate for further investigation.

The synthesis of N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide involves a series of well-established organic reactions that highlight the synthetic versatility of sulfonamides. The introduction of the sulfonamide group typically requires the reaction of a sulfonyl chloride with an amine derivative. In this case, the reaction between 4-fluorobenzene sulfonyl chloride and N-(3-methylphenyl)ethanamine yields the desired product. This synthetic route underscores the importance of carefully selected reagents and reaction conditions to ensure high yield and purity.

The role of computational chemistry in the study of N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide cannot be overstated. Molecular modeling techniques have become indispensable tools for understanding the structural and functional properties of complex molecules. By employing methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can gain insights into the conformational behavior, solvation effects, and binding interactions of this compound. These computational studies have provided valuable data that complement experimental findings and guide further optimization efforts.

In vitro studies have begun to elucidate the biological profile of N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide. Initial assays have shown promising activity against certain enzymatic targets relevant to inflammatory diseases. The presence of both hydrophobic aromatic rings and polar sulfonamide groups suggests that this compound may exhibit dual functionality, interacting with multiple targets simultaneously. Such multifaceted interactions are often desirable in drug design as they can lead to enhanced efficacy and reduced side effects.

The potential applications of N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide extend beyond traditional therapeutic areas. Researchers are exploring its utility in emerging fields such as precision medicine and targeted therapy. The ability to fine-tune molecular structure through strategic substitutions allows for the development of compounds with tailored pharmacokinetic properties. This flexibility is particularly important in designing drugs that can be delivered via different routes (e.g., oral, intravenous) or targeted to specific tissues or cells.

The regulatory landscape for novel pharmaceutical compounds like N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) and rigorous preclinical testing is essential before any clinical trials can commence. The safety and efficacy profiles must be thoroughly evaluated through a series of studies involving cell cultures, animal models, and eventually human subjects. These steps ensure that only compounds with demonstrated therapeutic benefit reach patients.

The impact of this research on future drug development is significant. As our understanding of molecular interactions grows more sophisticated, so too does our ability to design molecules with specific therapeutic outcomes in mind. N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide serves as an example of how structural modifications can lead to novel pharmacological entities with potential clinical applications.

In conclusion, N-ethyl-4-(4-fluorophenyl)-3-methylbenzene-1-sulfonamide (CAS No. 2171974-93-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for sulfonamide derivatives, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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